4-(tert-Butyl)benzaldehyde oxime

Catalog No.
S12360345
CAS No.
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(tert-Butyl)benzaldehyde oxime

Product Name

4-(tert-Butyl)benzaldehyde oxime

IUPAC Name

(NZ)-N-[(4-tert-butylphenyl)methylidene]hydroxylamine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-11(2,3)10-6-4-9(5-7-10)8-12-13/h4-8,13H,1-3H3/b12-8-

InChI Key

WVWXUAUBKHCCSV-WQLSENKSSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NO

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N\O

4-(tert-Butyl)benzaldehyde oxime is an organic compound characterized by the presence of a benzaldehyde group attached to an oxime functional group, with a tert-butyl substituent on the aromatic ring. The molecular formula for this compound is C_{11}H_{15}NO, and it features a structure where the oxime (-C=N-OH) is derived from the corresponding aldehyde, 4-(tert-butyl)benzaldehyde. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Typical of oximes. One significant reaction is the conversion to nitriles through dehydration, which can be achieved under acidic or basic conditions. Additionally, it can undergo hydrolysis to regenerate the corresponding aldehyde and hydroxylamine. The reactivity of the oxime group allows it to participate in condensation reactions with carbonyl compounds, forming more complex structures.

Research on the biological activity of 4-(tert-Butyl)benzaldehyde oxime indicates potential antimicrobial and antifungal properties. Oxime derivatives are often studied for their ability to inhibit specific enzymes or interact with biological targets. The presence of the tert-butyl group may influence its lipophilicity and bioavailability, making it a candidate for further pharmacological studies.

The synthesis of 4-(tert-Butyl)benzaldehyde oxime typically involves the reaction of 4-(tert-butyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction can be summarized as follows:

  • Reagents:
    • 4-(tert-Butyl)benzaldehyde
    • Hydroxylamine hydrochloride
    • Sodium acetate (or another suitable base)
  • Procedure:
    • Dissolve hydroxylamine hydrochloride in water.
    • Add sodium acetate to create a basic environment.
    • Introduce 4-(tert-butyl)benzaldehyde and stir the mixture at room temperature or slightly elevated temperatures.
    • Upon completion, the product can be purified through recrystallization or chromatography.

4-(tert-Butyl)benzaldehyde oxime finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Ligands: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
  • Analytical Chemistry: Used in spectrophotometric methods for detecting aldehydes and ketones.

Interaction studies involving 4-(tert-Butyl)benzaldehyde oxime have focused on its binding affinity with various biological targets, including enzymes and receptors. Such studies are essential for understanding its mechanism of action as well as its potential therapeutic effects. For instance, research has indicated that oxime derivatives can inhibit enzymes involved in metabolic pathways, which may have implications in drug design.

Several compounds share structural similarities with 4-(tert-Butyl)benzaldehyde oxime, primarily due to the presence of an oxime functional group or similar substituents on the aromatic ring. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
2-Hydroxybenzaldehyde oximeC_{8}H_{9}NOContains a hydroxyl group at position 2
3-Methylbenzaldehyde oximeC_{9}H_{11}NOMethyl group at position 3
Benzaldehyde oximeC_{7}H_{7}NOSimple structure without bulky substituents

Uniqueness:

  • The presence of the tert-butyl group in 4-(tert-Butyl)benzaldehyde oxime enhances its steric bulk and lipophilicity compared to simpler derivatives like benzaldehyde oxime. This may affect its solubility and reactivity in biological systems, making it a subject of interest for specific applications in medicinal chemistry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types